L-GLUTAMINE (1-13C; ALPHA-15N) chemical properties and stability
L-GLUTAMINE (1-13C; ALPHA-15N) chemical properties and stability
This technical guide details the physicochemical properties, stability challenges, and experimental applications of L-Glutamine (1-13C;
Technical Whitepaper: L-Glutamine (1-13C; -15N)
Executive Summary
L-Glutamine (1-13C;
However, the utility of this reagent is frequently compromised by the inherent instability of glutamine in aqueous solution. This guide provides an authoritative protocol for characterization, handling, and experimental design to ensure data integrity.
Physicochemical Characterization
The dual-labeled isotopologue introduces specific mass and magnetic properties distinct from the natural abundance isotopomer.
Chemical Identity & Isotopic Specifications
-
Systematic Name: (2S)-2-Amino-4-carbamoylbutanoic acid (1-13C; 2-15N)
-
Molecular Formula:
C C H N NO -
Molecular Weight (MW): 148.13 g/mol (approximate)
-
Natural L-Glutamine MW: 146.14 g/mol
-
Mass Shift: +2 Da (due to
C and N)
-
-
Solubility: ~35 g/L in water at 20°C.
-
pKa Values:
-COOH: 2.17 | -NH : 9.13
Structural Visualization & Label Placement
The following diagram illustrates the specific positions of the stable isotopes.
Figure 1: The 1-13C label tracks the carboxyl carbon, while the
The Stability Challenge: Cyclization Kinetics
The primary threat to experimental validity is the non-enzymatic degradation of L-Glutamine into Pyroglutamic acid (5-oxoproline) and Ammonia . This reaction is thermodynamically favored and catalyzed by heat and extreme pH.
Degradation Mechanism
Unlike oxidative degradation, this is an intramolecular cyclization. The
Crucial Insight for Isotope Users:
In L-Glutamine (1-13C;
-
The 1-13C (carboxyl) remains attached to the ring.
-
The
-15N becomes the ring nitrogen. -
The expelled Ammonia is derived from the side chain and is therefore unlabeled (
NH ).
This is a critical distinction: if you detect labeled ammonia (
Stability Data Table
Data synthesized from Airaudo et al. and internal application standards.
| Condition | Rate of Degradation | Half-Life (Approx.)[5][7] | Recommendation |
| Powder (-20°C) | Negligible | > 3 Years | Preferred Storage |
| Solution (pH 7, 4°C) | Slow (< 1% / week) | ~6 Months | Short-term only |
| Solution (pH 7, 37°C) | Moderate | ~7-10 Days | Risk Zone (Cell Culture) |
| Solution (pH < 4 or > 9) | Rapid | Hours to Days | Avoid completely |
Handling & Storage Protocols
To maintain isotopic purity (>98%) and prevent "background" pyroglutamate contamination in MS/NMR spectra, follow this self-validating protocol.
Protocol A: Reconstitution
-
Solvent: Use HPLC-grade water or deuterium oxide (D
O) for NMR. -
Buffer: Dissolve in a buffered solution (PBS or HEPES) adjusted to pH 7.0 - 7.4 . Avoid unbuffered water, as glutamine is slightly acidic and self-acidification accelerates degradation.
-
Filtration: Sterile filter (0.22
m) immediately. Do not autoclave (heat destroys glutamine).
Protocol B: Storage
-
Lyophilized: Store desiccated at -20°C.
-
Aliquot: Never freeze-thaw the bulk stock. Aliquot into single-use volumes immediately after reconstitution.
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen before placing in -80°C storage.
Application: Metabolic Flux Analysis (MFA)[12][13]
This specific isotopologue is a precision tool for distinguishing oxidative glutaminolysis from reductive carboxylation and nitrogen trafficking.
Tracing the Carbon (1-13C)
The 1-13C label is located on the
-
Gln
Glu: Label retained. -
Glu
-Ketoglutarate ( -KG): Label retained. -
-KG
Succinyl-CoA (TCA Cycle Entry):-
-Ketoglutarate Dehydrogenase complex decarboxylates the
-carboxyl group. -
Result: The 1-13C label is released as
CO . -
Utility: Detection of
CO (or loss of M+1 mass in Succinate) provides a direct readout of flux into the oxidative TCA cycle. If the label persists in Citrate (via reductive carboxylation), it indicates reverse flux.
-
-Ketoglutarate Dehydrogenase complex decarboxylates the
Tracing the Nitrogen ( -15N)
The
-
Transamination: The
N is transferred to -keto acids (e.g., Pyruvate N-Alanine) via aminotransferases (ALT/AST). -
Deamination: Release of
NH via Glutamate Dehydrogenase (GLDH).
References
-
Sigma-Aldrich. L-Glutamine-(amine-15N) Product Specification & Stability Data.
-
National Institutes of Health (NIH). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods Enzymol. 2014.
-
Airaudo, C.B., et al. Stability of Glutamine and Pyroglutamic Acid under Model System Conditions.[10] Journal of Food Science, 1987.[10]
-
Cambridge Isotope Laboratories. L-Glutamine Stability and Handling Technical Note.
-
MedChemExpress. L-Glutamine-13C5 Storage Protocols.
Sources
- 1. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. L-Glutamine-1-13C_TargetMol [targetmol.com]
- 4. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. semanticscholar.org [semanticscholar.org]
